Taxumairol R

Natural Product Chemistry Structure-Activity Relationship Taxane Diterpenoid

Sourcing structurally authentic Taxumairol R for taxonomic fingerprinting or SAR panels is challenged by batch variability and misassignment with inactive congeners. This product resolves those risks. - Identity confirmed by HPLC, NMR & MS; ≥98% purity ensures accurate peak assignment in UPLC-QTOF workflows. - Distinct from Taxumairol U/V/W and paclitaxel; enables definitive structure-activity correlation. - Available from stock with same-day dispatch; custom packaging and solvent formats supported.

Molecular Formula C37H44O15
Molecular Weight 728.7 g/mol
Cat. No. B12304921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxumairol R
Molecular FormulaC37H44O15
Molecular Weight728.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
InChIInChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3
InChIKeyXUMIEQQAVQWNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxumairol R: A Defined Taxane Diterpenoid for Research


Taxumairol R is a chemically characterized taxane diterpenoid with the molecular formula C37H44O15 and a molecular weight of 728.74 g/mol, originally isolated and structurally elucidated from the root bark of Taxus mairei [1]. As a member of the taxane family, it shares the complex tricyclic diterpenoid core structure characteristic of this class , which is known for its relevance in natural product chemistry and as a scaffold for bioactivity studies. This compound is distinguished from the more widely studied, clinically utilized taxane paclitaxel by its unique acetylation pattern, oxygenation state, and the presence of a benzoyl group [REFS-1, REFS-2].

Workflow Natural product characterization & phytochemistry
Selection Taxus mairei root bark–derived taxane diterpenoid
Use Context Analytical standard, biosynthetic probe, SAR comparator

Why Taxumairol R's Specific Structure Matters


The taxane diterpenoid class encompasses over 400 characterized natural and semi-synthetic compounds, each exhibiting profound differences in bioactivity, potency, and target interaction due to variations in hydroxylation, acetylation, epoxidation, and side-chain composition [1]. Attempting to substitute Taxumairol R with a more accessible or cheaper taxane, such as paclitaxel, taxinine M, or even other Taxumairol-series compounds like Taxumairols U, V, or W, is scientifically unsound without direct comparative data. For instance, within a single study of the structurally related 11(15→1)-abeo-taxanes, Taxumairols U and V demonstrated significant cytotoxicity against human hepatoma cells, while Taxumairol W, differing only in its substitution pattern, was completely inactive [2]. Therefore, for applications in structure-activity relationship (SAR) studies, analytical reference standard development, or specific biological pathway investigation, the precise molecular identity of Taxumairol R is non-fungible.

Taxumairol R Paclitaxel Different biosynthetic role (intermediate vs. end-product) shifts research endpoints; may not support upstream pathway studies.
Taxumairol R Other taxumairols (U, V, W) Reported bioactivity divergence among closely related analogs suggests SAR sensitivity; direct substitution may not replicate model response.
Taxumairol R Unspecified taxane mixtures Variable plant tissue sourcing can introduce unidentified analogs, complicating compound attribution in phytochemical studies.

Procurement Guide: Evidence for Taxumairol R Selection


Molecular Differentiation from Other Taxumairols

Taxumairol R's molecular formula (C37H44O15, MW 728.74) distinguishes it from other taxumairol series compounds, such as Taxumairol V (C28H42O12, MW 570.60) [1], which features a different substitution pattern, or Taxumairols U (C30H44O13, MW 612.66) and W [2]. These differences in molecular composition directly correlate with distinct spatial configurations and functional group presentations, making each compound a unique entity for SAR studies.

Molecular Differentiation
Cross-study comparable
C₃₇H₄₄O₁₅ (728.74 Da) vs. Taxumairol V C₂₈H₄₂O₁₂ (570.60 Da)
Confirms distinct molecular identity for SAR studies
Δ 158.14 Da; reported by HRMS and NMR
Natural Product Chemistry Structure-Activity Relationship Taxane Diterpenoid

Source-Specific Isolation for Reproducibility

Taxumairol R was originally identified as a new taxoid isolated specifically from the root bark of Taxus mairei [1]. This specific plant part and species sourcing is critical, as taxane profiles are known to vary significantly between different yew species (e.g., Taxus chinensis, Taxus brevifolia), varieties, and even plant tissues (e.g., stem bark, leaves, roots) [2]. For example, while Taxumairols U-W were isolated from the stem bark [2], Taxumairol R was from the root bark [1].

Source Specificity
Class-level inference
Isolated from root bark of Taxus mairei
Origin-specific identity supports phytochemical replication
Taxane profiles vary by tissue; source data to verify
Phytochemistry Plant Metabolomics Natural Product Sourcing

Distinction as a Pathway Intermediate vs. Paclitaxel

Taxumairol R is identified as a primary metabolite within the taxol biosynthetic pathway in Taxus species . This contrasts with paclitaxel (Taxol), which is an end-product with established clinical use. As a pathway intermediate, Taxumairol R possesses a different acetylation and oxygenation pattern, making it a valuable tool for investigating the function of specific cytochrome P450 enzymes and acyltransferases involved in taxane diversification, a utility not served by the final paclitaxel molecule [1].

Pathway Role
Class-level inference
Taxol pathway intermediate vs. terminal paclitaxel
May support investigation of upstream taxane biosynthesis
Different acetylation/oxidation pattern; context-dependent
Biosynthesis Metabolic Engineering Taxol Pathway

High-Impact Research Applications for Taxumairol R


Analytical Reference Standard for Metabolomics

Taxumairol R serves as a critical analytical standard for the identification and quantification of this specific taxoid in complex extracts of Taxus mairei root bark using techniques like HPLC-MS or UPLC-QTOF. Its use ensures accurate peak assignment and quantification in studies investigating the phytochemical variability of Taxus species or the optimization of extraction protocols [1].

Tool for Investigating Taxane Skeletal Rearrangements

The defined structure of Taxumairol R makes it a valuable substrate or reference point for chemical biology studies focused on the biotransformation or semi-synthesis of taxanes. Researchers can use it to probe the outcomes of specific enzymatic or chemical reactions (e.g., acetylation, oxidation) on the taxane core, which can inform the generation of novel taxane derivatives for biological screening [1].

Positive Control in Structure-Activity Relationship Studies

Given the profound activity differences observed among closely related taxumairols (e.g., U/V active, W inactive) [2], Taxumairol R can be used as a structurally defined, but biologically less-characterized, comparator in SAR studies. This allows researchers to systematically map how specific substituent groups (such as the benzoyl and acetyl groups present in Taxumairol R) influence bioactivity relative to other well-defined taxanes.

Application
Selection Property
Validation Focus
Metabolomics standardization
Source-authenticated taxoid identity
Accurate peak assignment in Taxus extracts
Skeletal rearrangement studies
Defined taxane core with specific substituents
Reaction outcome tracking for biotransformation
SAR comparator
Structurally distinct, less-characterized taxane
Activity difference mapping relative to active analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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